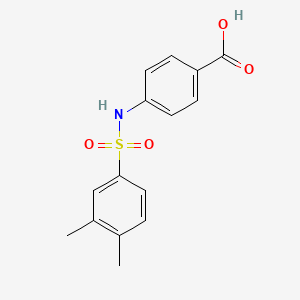

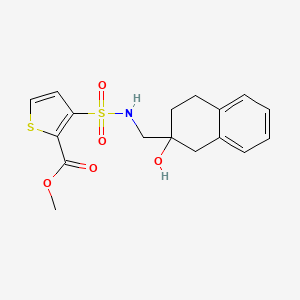

4-(3,4-Dimethylbenzenesulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of structurally related compounds, such as isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been achieved through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to the formation of sterically hindered molecules. These compounds have been structurally characterized, providing a basis for understanding the synthetic pathways that may apply to 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid (Rublova et al., 2017).

Molecular Structure Analysis

The molecular-electronic structures of related compounds have been investigated using X-ray crystallography and ab initio quantum-chemical calculations, revealing insights into the molecular framework and intramolecular hydrogen bonding. These findings can be extrapolated to understand the molecular structure of 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid, highlighting the significance of steric hindrance and electronic distribution within the molecule (Rublova et al., 2017).

Chemical Reactions and Properties

Related research on the synthesis and properties of sulfonamido benzoic acid derivatives provides insight into the chemical reactivity and interactions of 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid. These compounds exhibit specific reactivity patterns, such as the formation of hydrogen-bonded networks and the ability to engage in substitution reactions, which are essential for understanding the compound's chemical behavior (Bomfim Filho et al., 2019).

Physical Properties Analysis

The physical properties of related benzoic acid derivatives, such as liquid-crystalline benzoic acid, have been examined, revealing how molecular orientation affects the stability of hydrogen bonds and phase transitions. These studies provide a foundation for understanding the physical properties of 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid, particularly in terms of its crystalline and phase behavior (Kato et al., 1993).

Chemical Properties Analysis

The chemical properties of 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid can be inferred from studies on similar compounds, which demonstrate various functional group interactions, solubility characteristics, and reactivity profiles. For example, the synthesis and characterisation of benzoic acid derivatives highlight important chemical properties such as solubility, reactivity, and the potential for forming hydrogen bonds and other non-covalent interactions (Yin, 2002).

Applications De Recherche Scientifique

Anion Recognition and Selectivity

A study by Hou and Kobiro (2006) explored the application of a related compound, 4-(N,N-dimethylamino)benzoic acid, in anion recognition. They found it showed remarkable affinity and selectivity to divalent anions HPO4^2- and SO4^2- over monovalent anions, indicating potential use in selective anion detection and environmental monitoring Hou & Kobiro, 2006.

Synthesis and Production Methodologies

Yin (2002) described a convenient preparation method for a similar compound, 4-(methylsulfonyl)benzoic acid, from 4-methylbenzenesulfonyl chloride. This method emphasizes cost reduction and environmental protection, suggesting its applicability in large-scale production Yin, 2002.

Structural Studies of Benzoic Acid Derivatives

Kato et al. (1993) investigated the stability of hydrogen bonds in liquid-crystalline benzoic acid derivatives. Their study provides insights into the molecular orientation and its effects on hydrogen bonding, which is critical for understanding the behavior of benzoic acid derivatives in various applications, including material sciences Kato et al., 1993.

Interaction with Biological Molecules

A study by Filho et al. (2019) on a related compound, 2-(4-nitrobenzenesulfonamido)benzoic acid, examined its interaction with human serum albumin. Such studies can provide valuable insights into the potential biomedical applications of benzoic acid derivatives Filho et al., 2019.

Antimicrobial and Biological Activities

Research by Orjala et al. (1993) on prenylated benzoic acid derivatives discovered antimicrobial and molluscicidal activities. This suggests the potential of similar compounds in pharmaceutical and agricultural applications Orjala et al., 1993.

Orientations Futures

Propriétés

IUPAC Name |

4-[(3,4-dimethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-3-8-14(9-11(10)2)21(19,20)16-13-6-4-12(5-7-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOLHJCSMMGKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylbenzenesulfonamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)

![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)

![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)